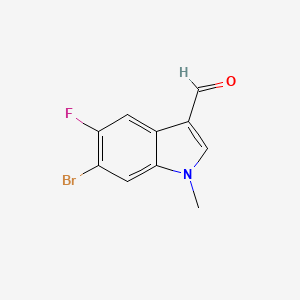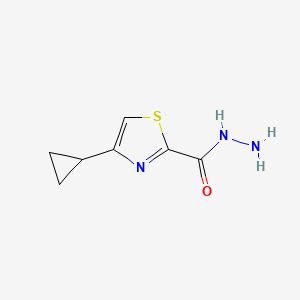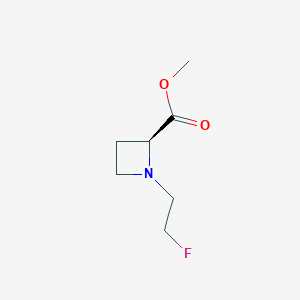
(2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl fluoroacetate (MFA) is an extremely toxic methyl ester of fluoroacetic acid. It is a colorless, odorless liquid at room temperature. It is used as a laboratory chemical and as a rodenticide .
Synthesis Analysis
Methyl fluoroacetate was first synthesized in 1896 by the Belgian chemist Swart by reacting methyl iodoacetate with silver fluoride. It can also be synthesized by reacting methyl chloroacetate with potassium fluoride . Another synthesis method involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Chemical Reactions Analysis
The hydrolysis of Methyl Methanoate is a first-order reaction with respect to the ester within the acid-catalyzed hydrolysis reaction . The rate of reaction depends on the ester concentration .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Routes
- Efficient Route to (S)-Azetidine-2-carboxylic Acid : A study by Futamura et al. (2005) demonstrated an efficient method to synthesize (S)-azetidine-2-carboxylic acid, which is structurally related to (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester. This method involved a five-step process with a high enantiomeric excess, indicating potential for efficient synthesis of related compounds (Futamura et al., 2005).
Chemical Modification and Derivatives
- Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These chimeras, designed for studying the influence of conformation on peptide activity, could provide insights into modifying (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for similar applications (Sajjadi & Lubell, 2008).
Stereospecific Synthesis
- Base-promoted Diastereoselective α-Alkylation : Tayama et al. (2018) explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. This study presents a method for producing optically active α-substituted azetidine-2-carboxylic acid esters, potentially applicable to the synthesis of related compounds like (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester (Tayama et al., 2018).
Radiolabeling and Imaging Applications
- Click Labeling for Radiolabeling : Zhou et al. (2012) discussed click labeling using 2-[¹⁸F]fluoroethyl azide for radiolabeling small molecules and peptides. This method may be adaptable for the radiolabeling of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for imaging and diagnostic purposes (Zhou et al., 2012).
Potential in Medicinal Chemistry
- Homologation of Boronic Esters : Fawcett et al. (2019) presented a method for the modular synthesis of azetidines, highlighting their significance in medicinal chemistry. This methodology could be explored for creating derivatives of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for potential pharmaceutical applications (Fawcett et al., 2019).
Configurational Analysis
- Chiral Derivatizing Agent : Hamman et al. (1991) used 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent for configurational determination. This approach could be relevant for studying the stereochemistry of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester (Hamman et al., 1991).
Eigenschaften
IUPAC Name |
methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJBLNRWWBKFAL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

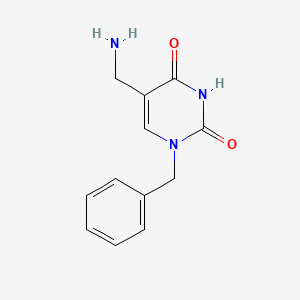
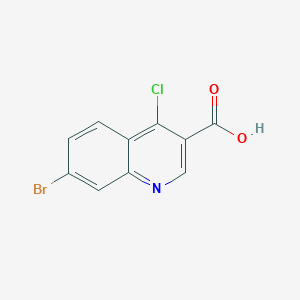
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)
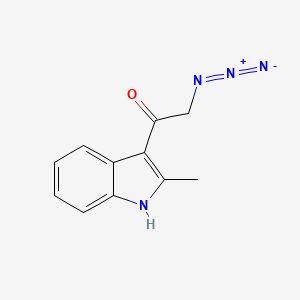
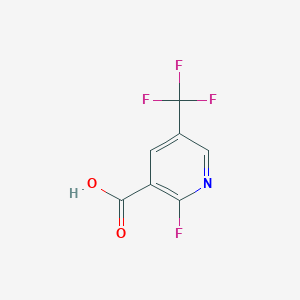
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
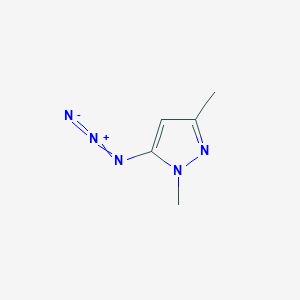
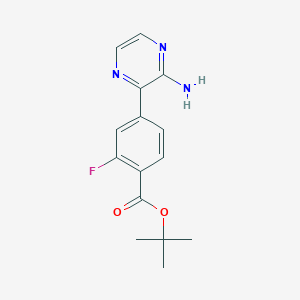
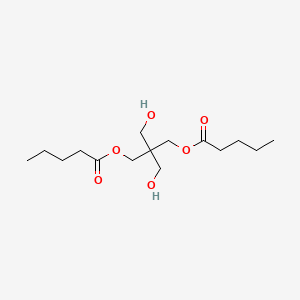

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

